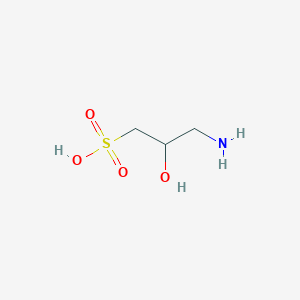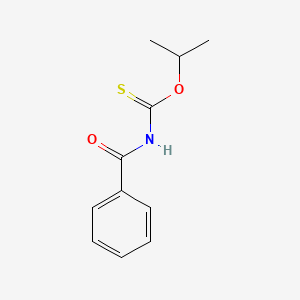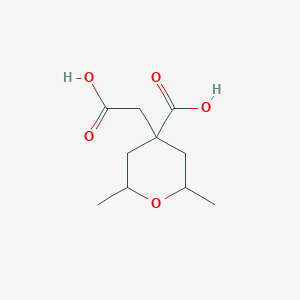
4-(Carboxymethyl)-2,6-dimethyloxane-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Carboxymethyl)-2,6-dimethyloxane-4-carboxylic acid is a chemical compound with a unique structure that includes a carboxymethyl group and two methyl groups attached to an oxane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Carboxymethyl)-2,6-dimethyloxane-4-carboxylic acid can be achieved through several methods. One common approach involves the reaction of 2,6-dimethyloxane with chloroacetic acid under basic conditions to introduce the carboxymethyl group. The reaction is typically carried out in the presence of a strong base such as sodium hydroxide, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity. This could involve the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Carboxymethyl)-2,6-dimethyloxane-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxyl groups to alcohols.
Substitution: The carboxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can react with the carboxymethyl group under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the oxane ring.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-(Carboxymethyl)-2,6-dimethyloxane-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of polymers and other industrial materials.
Mécanisme D'action
The mechanism of action of 4-(Carboxymethyl)-2,6-dimethyloxane-4-carboxylic acid involves its interaction with various molecular targets. The carboxymethyl group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity. The oxane ring structure provides stability and rigidity, which can be crucial for its function in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
Carboxymethyl cellulose: A derivative of cellulose with similar carboxymethyl groups.
Carboxymethyl chitosan: A derivative of chitosan with carboxymethyl groups.
Uniqueness
4-(Carboxymethyl)-2,6-dimethyloxane-4-carboxylic acid is unique due to its specific oxane ring structure and the presence of two methyl groups, which differentiate it from other carboxymethyl derivatives. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
13335-38-1 |
|---|---|
Formule moléculaire |
C10H16O5 |
Poids moléculaire |
216.23 g/mol |
Nom IUPAC |
4-(carboxymethyl)-2,6-dimethyloxane-4-carboxylic acid |
InChI |
InChI=1S/C10H16O5/c1-6-3-10(9(13)14,5-8(11)12)4-7(2)15-6/h6-7H,3-5H2,1-2H3,(H,11,12)(H,13,14) |
Clé InChI |
NRMOEYZJVUBLMB-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(CC(O1)C)(CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



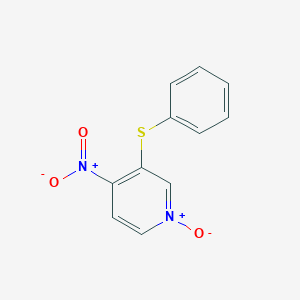

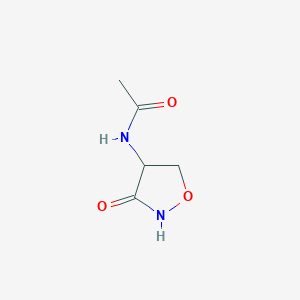
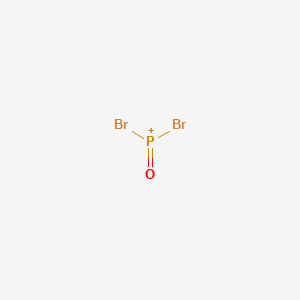
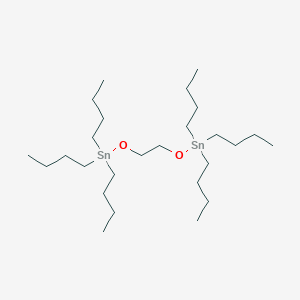
![Chloro[3-(ethoxycarbonyl)phenyl]mercury](/img/structure/B14718481.png)



![(2E)-2-{[4-(Dimethylamino)phenyl]imino}-1-(naphthalen-2-yl)ethan-1-one](/img/structure/B14718501.png)
